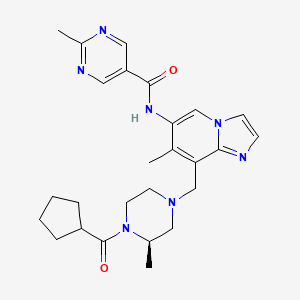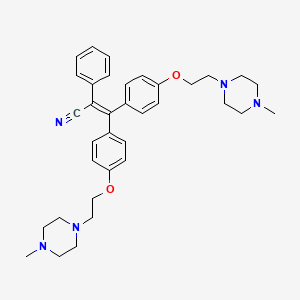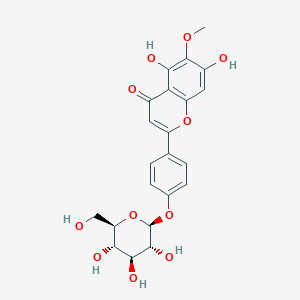
Hispidulin 4'-O-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hispidulin 4’-O-beta-D-glucopyranoside is a natural flavonoid glycoside compound. It is derived from the leaves of certain plants, such as Cirsium oligophyllum . This compound has garnered attention for its potential biological activities, including antiviral properties, particularly as a potential COVID-19 main protease inhibitor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hispidulin 4’-O-beta-D-glucopyranoside can be synthesized through the glycosylation of hispidulin. The glycosylation process involves the reaction of hispidulin with a suitable glycosyl donor under acidic or basic conditions. Common solvents used in this reaction include dimethyl sulfoxide (DMSO), pyridine, methanol, and ethanol .
Industrial Production Methods
Industrial production of hispidulin 4’-O-beta-D-glucopyranoside typically involves extraction from plant sources. The leaves of Cirsium oligophyllum are processed to isolate the compound using techniques such as solvent extraction, chromatography, and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Hispidulin 4’-O-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycoside moiety.
Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonoid structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various hispidulin derivatives with modified glycoside moieties, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Hispidulin 4’-O-beta-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of flavonoid glycosides and their chemical properties.
Biology: The compound is studied for its potential antiviral, anti-inflammatory, and antioxidant activities.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
Hispidulin 4’-O-beta-D-glucopyranoside exerts its effects through various molecular targets and pathways. It has been shown to inhibit the main protease of SARS-CoV-2, thereby blocking viral replication . Additionally, it modulates signaling pathways involved in inflammation and oxidative stress, contributing to its anti-inflammatory and antioxidant properties .
Comparación Con Compuestos Similares
Similar Compounds
Nepetin 4’-O-beta-D-glucopyranoside: Another flavonoid glycoside with similar biological activities.
Apigenin 7-O-beta-D-glucopyranoside: A flavonoid glycoside with anti-inflammatory and antioxidant properties.
Luteolin 7-O-beta-D-glucopyranoside: Known for its anti-cancer and anti-inflammatory activities.
Uniqueness
Hispidulin 4’-O-beta-D-glucopyranoside stands out due to its specific inhibition of the COVID-19 main protease, making it a unique candidate for antiviral research . Its combination of antiviral, anti-inflammatory, and antioxidant properties further distinguishes it from other similar compounds .
Propiedades
Número CAS |
244285-12-9 |
|---|---|
Fórmula molecular |
C22H22O11 |
Peso molecular |
462.4 g/mol |
Nombre IUPAC |
5,7-dihydroxy-6-methoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C22H22O11/c1-30-21-12(25)7-14-16(18(21)27)11(24)6-13(32-14)9-2-4-10(5-3-9)31-22-20(29)19(28)17(26)15(8-23)33-22/h2-7,15,17,19-20,22-23,25-29H,8H2,1H3/t15-,17-,19+,20-,22-/m1/s1 |
Clave InChI |
MORLNMAFXVHNAI-IWLDQSELSA-N |
SMILES isomérico |
COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES canónico |
COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


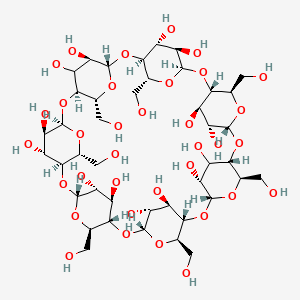

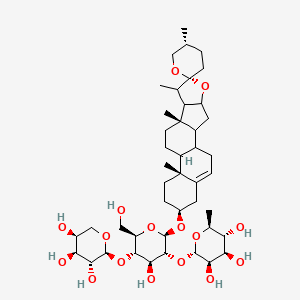

![(E)-5-[(1R,2R,4R,4aR,8aS)-1,2,4a,5-tetramethyl-4-[(E)-2-methylbut-2-enoyl]oxy-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B11935776.png)
![[(1S,4aR,10aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride](/img/structure/B11935780.png)
![(E)-2-((1'S,6'R,7'S,8a'S)-6'-ethyl-2-oxo-3',5',6',7',8',8a'-hexahydro-2'H-spiro[indoline-3,1'-indolizine]-7'-yl)-3-methoxyacrylic acid](/img/structure/B11935782.png)
![N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[7-[1-[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-6-yl]piperidine-4-carbonyl]-7-azaspiro[3.5]nonan-2-yl]piperazin-1-yl]benzamide](/img/structure/B11935783.png)
![2-[2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate](/img/structure/B11935787.png)
![5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene](/img/structure/B11935803.png)
